![molecular formula C9H9ClN2O2 B2899171 2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline CAS No. 187243-00-1](/img/structure/B2899171.png)
2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline
Overview
Description
2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline is a chemical compound with the molecular weight of 212.64 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline . The InChI code is 1S/C9H9ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h5H,1-4H2 .Physical And Chemical Properties Analysis
2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline is a powder at room temperature .Mechanism of Action
Target of Action
The primary targets of 2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline are currently unknown. This compound is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities . .
Mode of Action
Tetrahydroquinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity to other tetrahydroquinoline derivatives, it is possible that this compound may influence similar pathways . .
Result of Action
It is likely that the compound’s effects would depend on its specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCCJTPLBDQLLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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